![molecular formula C4H8ClN5 B2928065 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride CAS No. 521286-65-7](/img/structure/B2928065.png)
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 . The IUPAC name for this compound is N-methyl-1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals due to its tetrazole ring, which is a bioisostere for the carboxylate group. It’s particularly valuable in the development of angiotensin II receptor antagonists, which are used to treat hypertension .
Material Science
In material science, the compound’s nitrogen-rich tetrazole ring makes it a candidate for creating high-energy materials. Its derivatives are explored for use in propellants and explosives, where stable, high-nitrogen content compounds are desired for their energetic properties .
Chemical Synthesis
As a building block in chemical synthesis, this compound is employed in click chemistry reactions. It’s used to construct larger, more complex molecules through the [1,3]-dipolar cycloaddition reaction, which is a cornerstone of click chemistry .
Agrochemical Development
The tetrazole ring is a common motif in agrochemicals. This compound can be used to synthesize new pesticides and herbicides, offering potential for increased potency and selectivity in targeting pests and weeds .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent or a precursor to reagents used in the detection and quantification of various analytes. Its reactivity and specificity can be harnessed to develop sensitive assays .
Energetic Materials Research
The compound’s structure is conducive to forming salts with metals, which can lead to the creation of new energetic materials. These materials are studied for their potential applications in pyrotechnics and as initiators for more powerful explosives .
Safety and Hazards
Mechanism of Action
Mode of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Action Environment
It’s known that tetrazoles can react vigorously when exposed to shock, fire, and heat, indicating that these environmental factors could potentially influence the compound’s action .
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXLLSBNUBHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NNN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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